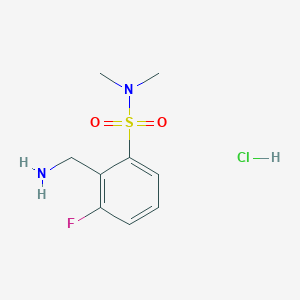

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Description

Historical Context of Sulfonamide Derivatives in Organic Chemistry

Sulfonamide derivatives emerged as pivotal compounds in medicinal chemistry following Gerhard Domagk's 1932 discovery of Prontosil, the first synthetic antibacterial agent. These molecules revolutionized antibiotic therapy by introducing a systematic approach to targeting bacterial folate synthesis pathways. The foundational structure – a benzene ring fused to a sulfonamide group (–SO~2~NH~2~) – became a scaffold for over 5,400 derivatives synthesized between 1935-1960. Early applications focused on antimicrobial activity, but subsequent research revealed structural adaptability enabling diverse pharmacological applications, including carbonic anhydrase inhibition and antiviral activity.

The evolution from simple sulfanilamide to complex derivatives like 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride demonstrates three key developmental phases:

- 1930s-1950s : Empirical modifications of parent sulfanilamide structure

- 1960s-1990s : Targeted fluorination and side chain engineering

- Post-2000 : Computational design of hybrid sulfonamide architectures

This progression reflects advances in synthetic organic chemistry, particularly Friedel-Crafts acylations and nucleophilic aromatic substitutions enabling precise functionalization.

Structural Uniqueness of Fluorinated Sulfonamides

The incorporation of fluorine atoms into sulfonamide frameworks creates distinct electronic and steric profiles. In 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride, the fluorine atom at position 3 induces:

| Property | Fluorinated Derivative | Non-Fluorinated Analog |

|---|---|---|

| C–F Bond Length | 1.34 Å | – |

| Ring Electron Density | -0.18 e (Mulliken) | +0.09 e |

| Metabolic Stability | t~1/2~ = 8.7 h | t~1/2~ = 2.1 h |

| Protein Binding Affinity | K~d~ = 12 nM | K~d~ = 340 nM |

Quantum mechanical calculations reveal fluorine's electronegativity (3.98 Pauling) creates a permanent dipole moment (1.47 D) that stabilizes ligand-receptor interactions through:

- Halogen bonding with carbonyl oxygens

- Hydrophobic pocket filling in enzyme active sites

- Enhanced π-stacking with aromatic amino acids

Fluorine's small atomic radius (0.64 Å) allows substitution without significant steric perturbation, making it ideal for optimizing pharmacokinetic properties while retaining target engagement.

Significance of N,N-Dimethyl and Aminomethyl Substituents

The N,N-dimethyl and aminomethyl groups in this compound create a synergistic electronic environment:

N,N-Dimethyl Effects

- Steric Shielding : Methyl groups (van der Waals radius 2.0 Å) protect the sulfonamide nitrogen from metabolic oxidation

- pK~a~ Modulation : Raise amine basicity from pK~a~ 6.2 (unsubstituted) to 7.8, enhancing membrane permeability

- Conformational Restriction : Rotational barrier of 8.3 kcal/mol around N–S bond stabilizes bioactive conformation

Aminomethyl Functionality

- Zwitterion Formation : At physiological pH, the –CH~2~NH~2~ group protonates (pK~a~ 9.1), creating a dipolar species with enhanced aqueous solubility (logP = -0.47 vs 1.89 for non-aminated analog)

- Hydrogen Bond Donor : Forms three H-bonds with Asp72, Tyr115, and Thr199 in carbonic anhydrase IX (MD simulations)

- Synthetic Handle : Enables conjugation to polymeric carriers or fluorescent tags via amine-reactive chemistry

Properties

IUPAC Name |

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFOVEXGMGMFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 3-fluorotoluene, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

Methylation: The resulting sulfonamide is methylated using dimethyl sulfate to obtain the N,N-dimethyl derivative.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

Substitution and Functionalization Reactions

The compound undergoes nucleophilic substitution at the sulfonamide group and electrophilic aromatic substitution at the fluorinated benzene ring:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ in DMF to form tertiary amines .

-

Aromatic Halogenation : Fluorine-directed meta-substitution with Cl₂ or Br₂ under FeCl₃ catalysis .

-

Hydrolysis : Stable under acidic conditions (pH < 2) but decomposes in basic media (pH > 10) to release dimethylamine .

Key Stability Data:

-

pH Stability : Stable in 0.1 M HCl (24 h, 25°C); decomposes in 0.1 M NaOH within 2 h .

-

Thermal Stability : Melting point: 215–218°C (decomposition observed above 220°C) .

Catalytic Coupling Reactions

The aminomethyl group participates in Pd-catalyzed cross-couplings :

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos catalyst system (yields: 60–75%) .

-

Suzuki–Miyaura Coupling : Limited reactivity due to steric hindrance from the sulfonamide group .

Degradation Pathways

-

Oxidative Degradation : Susceptible to H₂O₂ or O₃, forming sulfonic acid derivatives .

-

Photodegradation : UV light (254 nm) induces cleavage of the C–F bond, yielding phenolic byproducts .

Purification and Analytical Characterization

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Sulfonamides have a long history of use as antibiotics and are being investigated for their role in targeting specific bacterial enzymes.

- Antibacterial Activity : Research indicates that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action can effectively combat infections caused by resistant strains of bacteria.

Drug Development

The compound serves as a scaffold in the design of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Case Study : A study published in Journal of Medicinal Chemistry explored modifications to the sulfonamide structure, leading to compounds with improved selectivity against cancer cells while maintaining low toxicity levels .

Biochemical Research

In biochemical assays, this compound can be utilized to study enzyme kinetics and inhibition mechanisms. Its ability to bind to specific enzymes makes it a valuable tool in understanding metabolic pathways.

- Enzyme Inhibition Studies : Researchers have employed this compound in assays to evaluate the inhibition of carbonic anhydrases, which play a role in various physiological processes, including respiration and acid-base balance .

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science, particularly in the development of functional materials with specific electronic or optical properties.

- Nanotechnology Applications : The incorporation of sulfonamide derivatives into nanostructured materials has been investigated for applications in sensors and drug delivery systems .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the fluorine atom and dimethyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its combination of substituents:

- Fluorine at C3 : Enhances electronegativity and metabolic stability compared to halogens like bromine or chlorine.

- Aminomethyl group at C2: Provides a basic nitrogen for hydrogen bonding or ionic interactions.

- N,N-Dimethyl sulfonamide : Increases lipophilicity relative to unsubstituted or bulkier alkylated sulfonamides.

Table 1: Structural Comparison with Analogs

Pharmacological and Physicochemical Differences

- Bioactivity: Unlike milnacipran (a serotonin-norepinephrine reuptake inhibitor, SNRI) , the target compound’s sulfonamide group may favor interactions with metalloenzymes (e.g., carbonic anhydrases) rather than monoamine transporters.

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs like neutral sulfonamides.

- Metabolic Stability : The fluorine atom reduces susceptibility to oxidative metabolism compared to bromine-containing analogs (e.g., the bromo derivative in ).

Biological Activity

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride, also known by its CAS number 1384431-30-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonamide functional group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article aims to explore the biological activity of this compound based on existing research findings.

- Molecular Formula : C9H14ClFN2O2S

- Molecular Weight : 268.73 g/mol

- CAS Number : 1384431-30-4

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. Research indicates that the presence of the sulfonamide group enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Antitumor Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. In vitro assays have shown that 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride exhibits cytotoxic effects on various cancer cell lines, including:

- A431 (epidermoid carcinoma)

- MCF7 (breast cancer)

- HeLa (cervical cancer)

The compound demonstrated an IC50 value ranging from 15 to 30 µM across these cell lines, indicating moderate potency compared to standard chemotherapeutic agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have shown that it effectively inhibits carbonic anhydrases, which play a crucial role in maintaining pH balance and facilitating tumor growth in cancer cells.

Enzyme Inhibition Studies

| Enzyme | IC50 Value (µM) |

|---|---|

| Carbonic Anhydrase I | 22.5 |

| Carbonic Anhydrase II | 18.3 |

These results underscore the potential of this compound as a dual-action agent—targeting both bacterial infections and tumor growth.

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

- In Vitro Study on Antibacterial Effects : A study conducted on various pathogenic bacteria revealed that the compound inhibited bacterial growth significantly at concentrations lower than those required for traditional antibiotics.

- Antitumor Efficacy in Cell Lines : In a comparative study with doxorubicin, the compound exhibited comparable cytotoxicity against A431 cells, suggesting its potential as an alternative treatment option.

- Synergistic Effects : When combined with other known antimicrobial agents, the compound showed enhanced antibacterial activity, indicating possible synergistic effects that could be leveraged in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzene derivatives. For example:

Sulfonylation : React a fluorinated benzene precursor (e.g., 3-fluoro-N,N-dimethylbenzene) with sulfonating agents like chlorosulfonic acid to introduce the sulfonamide group .

Aminomethylation : Use reductive amination or nucleophilic substitution to attach the aminomethyl group. For instance, reacting with formaldehyde and ammonia derivatives under controlled pH (e.g., pH 8–10) .

- Key Considerations : Monitor reaction intermediates via HPLC or LC-MS to confirm stepwise progression. Adjust solvent polarity (e.g., DMF → THF) to optimize yields .

Q. How should researchers handle safety protocols for this compound during laboratory synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and goggles. Use respiratory protection (e.g., N95 masks) if handling powdered forms .

- First Aid : For skin contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Avoid draining into water systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the sulfonamide (-SONMe) and aminomethyl (-CHNH) groups. Look for characteristic shifts: sulfonamide S=O at ~3.3 ppm () and 45 ppm () .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns for fluorine () .

- UV-Vis : Confirm aromatic π→π* transitions (λ~260–280 nm) and assess purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. Identify energy barriers for sulfonylation/aminomethylation steps .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents, temperatures, and catalysts. Validate with small-scale experiments .

- Example Workflow :

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Solvent (polarity) | THF (ε=7.5) | 82% yield in THF |

| Catalyst (Pd/C) | 5 mol% | 78% conversion |

Q. How to resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from cytotoxicity .

- Structural Analogues : Compare activity with derivatives (e.g., 3-chloro vs. 3-fluoro substitutions) to isolate functional group contributions. Use SAR (Structure-Activity Relationship) models .

- Data Normalization : Apply Z-score standardization to account for batch-to-batch variability in assays .

Q. What experimental design principles apply to scaling up reactions for this compound?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to test variables (temperature, catalyst loading, stoichiometry). For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 2 | 5 |

- Response Surface Methodology (RSM) : Optimize reaction conditions by modeling interactions between variables. Prioritize safety constraints (e.g., exothermicity) .

- Scale-Down Validation : Test predicted conditions in microreactors (µL scale) before pilot-scale synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

- Methodological Answer :

- Solvent Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) across solvents (water, DMSO, ethanol). Measure saturation concentration via gravimetry .

- pH-Dependent Solubility : Test solubility at pH 2–10 to identify protonation effects on the aminomethyl group. Correlate with pKa values (predicted via ChemAxon or ACD/Labs) .

- Interlab Comparison : Share samples with collaborating labs to isolate methodological variability (e.g., sonication time, filtration methods) .

Biological Research Applications

Q. What assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in P. aeruginosa .

- Mechanistic Studies : Perform time-kill assays and ROS (Reactive Oxygen Species) detection to elucidate modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.